molecular formula C25H27N3O4S B3662783 2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3662783
M. Wt: 465.6 g/mol
InChI Key: BGACFMAMIGGARJ-UHFFFAOYSA-N
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Description

“2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the benzylamino and acetylamino groups through nucleophilic substitution reactions. The final step often involves the coupling of the dimethoxyphenyl group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of cyclopenta[b]thiophene have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be explored for similar applications.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. Research into this compound could reveal similar therapeutic benefits.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]thiophene derivatives: Known for their diverse biological activities.

    Benzylamino compounds: Often explored for their pharmacological properties.

    Dimethoxyphenyl compounds: Commonly found in various bioactive molecules.

Uniqueness

What sets “2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-17-11-12-20(32-2)19(13-17)27-24(30)23-18-9-6-10-21(18)33-25(23)28-22(29)15-26-14-16-7-4-3-5-8-16/h3-5,7-8,11-13,26H,6,9-10,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGACFMAMIGGARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CNCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
2-[[2-(benzylamino)acetyl]amino]-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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